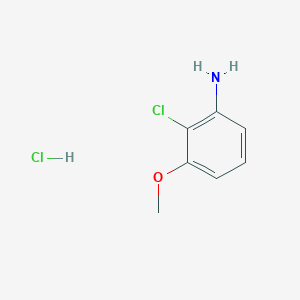

2-Chloro-3-methoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-3-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLQWMDYINEUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647435 | |

| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85893-87-4 | |

| Record name | 2-Chloro-3-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-methoxyaniline hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of 2-Chloro-3-methoxyaniline hydrochloride. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncological applications.

Chemical and Physical Properties

This compound is the salt form of the parent compound 2-chloro-3-methoxyaniline. The hydrochloride form often provides enhanced stability and solubility in aqueous media, which is advantageous for various synthetic applications. Key identifying information and physical properties are summarized below.

Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 85893-87-4 | [1] |

| Molecular Formula | C₇H₉Cl₂NO | [1] |

| Molecular Weight | 194.06 g/mol | [1] |

| MDL Number | MFCD10698629 | [1] |

Physical Data

For reference, properties of the free base, 2-Chloro-3-methoxyaniline (CAS: 113206-03-4) , are provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | [3] |

| Molecular Weight | 157.60 g/mol | [3] |

| Appearance | Yellow oil (crude) | [4] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. The following sections describe the available data and expected spectral characteristics based on the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry analysis of the free base, 2-chloro-3-methoxyaniline, shows a molecular ion peak at m/z 157.9 [M+H]⁺ , which is consistent with its molecular weight of 157.60 g/mol .[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy (-OCH₃) group protons (typically around 3.8-4.0 ppm), and a broad singlet for the amine (-NH₂) protons. Upon formation of the hydrochloride salt, the amine protons (-NH₃⁺) would shift downfield and may appear as a broader signal.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the carbons in the molecule. This includes six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, methoxy, and amino substituents, and one signal for the methoxy carbon (typically around 55-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the free base would be characterized by N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C-O stretching from the methoxy group would be observed in the 1200-1300 cm⁻¹ region. For the hydrochloride salt, the N-H stretching region would be significantly broadened due to the formation of the ammonium salt (-NH₃⁺), appearing in the 2500-3200 cm⁻¹ range.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the reduction of a nitro-aromatic precursor to form the free aniline base, followed by the conversion to its hydrochloride salt.

Synthesis of 2-Chloro-3-methoxyaniline (Free Base)

This protocol details the reduction of 2-chloro-3-nitroanisole using iron powder in an acidic medium.[4]

Materials:

-

2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)

-

Iron powder (1.64 g, 29.4 mmol)

-

Glacial acetic acid (19 mL)

-

Acetonitrile (19 mL)

-

Water (70 mL)

-

Sodium carbonate (solid)

-

Dichloromethane (450 mL)

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile in a suitable reaction flask.

-

Add the iron powder to the solution.

-

Stir the reaction mixture under reflux for 3.5 hours.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Neutralize the mixture by carefully adding solid sodium carbonate until the solution is basic.

-

Extract the product into dichloromethane (3 x 150 mL).

-

Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield crude 2-chloro-3-methoxyaniline as a yellow oil.[4] The product can be used directly in the next step without further purification.

Conversion to this compound

This general procedure involves the treatment of the synthesized free base with hydrochloric acid.[5][6]

Materials:

-

Crude 2-chloro-3-methoxyaniline

-

A suitable solvent (e.g., diethyl ether, ethyl acetate)

-

Concentrated hydrochloric acid or HCl gas in a solvent

Procedure:

-

Dissolve the crude 2-chloro-3-methoxyaniline in a minimal amount of a suitable organic solvent.

-

Slowly add a molar equivalent of concentrated hydrochloric acid or a solution of HCl in an organic solvent while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove impurities.

-

Dry the product under vacuum to yield this compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis of 2-Chloro-3-methoxyaniline and its conversion to the hydrochloride salt.

Caption: Workflow for the synthesis of this compound.

Biological Relevance: PI3K/AKT/mTOR Signaling Pathway

2-Chloro-3-methoxyaniline is a reactant used to prepare dual inhibitors of CK2 and Pim kinases, which are known to interact with major cell signaling pathways implicated in cancer.[4] A key related pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell proliferation, growth, and survival, and is often dysregulated in cancer.[7][8] The diagram below shows a simplified representation of this critical pathway.

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.

Safety and Handling

The following safety information is based on the hazards associated with the free base, 2-chloro-3-methoxyaniline, and similar chemical structures. A full Safety Data Sheet (SDS) should be consulted before handling.

-

GHS Hazard Statements: Toxic if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation.[5]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Chloroaniline hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 3. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Navigating the Core of Kinase Inhibitor Scaffolds: A Technical Guide to 2-Chloro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-3-methoxyaniline, a key building block in the development of targeted kinase inhibitors. This document elucidates its chemical identity, physical properties, synthesis, and its pivotal role in the creation of novel anti-cancer therapeutics.

Chemical Identity and Properties

Initial investigations revealed some ambiguity in the assignment of the Chemical Abstracts Service (CAS) number for 2-Chloro-3-methoxyaniline and its hydrochloride salt. It is now definitively established that the CAS number for the free base, 2-Chloro-3-methoxyaniline, is 113206-03-4 .[1][2][3][4][5] A discrete CAS number for its hydrochloride salt is not consistently reported in major chemical databases, suggesting it may be less common or is often generated in-situ during subsequent reactions. One source incorrectly lists the CAS number 2401-24-3 for "2-Chloro-3-Methoxyaniline Hcl", however, this number correctly corresponds to the isomer 2-Chloro-5-methoxyaniline.[6][7] This guide will henceforth focus on the free base, 2-Chloro-3-methoxyaniline (CAS: 113206-03-4).

The chloro and methoxy substituents on the aniline ring are of significant interest in medicinal chemistry. These groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins and its pharmacokinetic profile.[8][9]

Table 1: Physicochemical Properties of 2-Chloro-3-methoxyaniline

| Property | Value | Source |

| CAS Number | 113206-03-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈ClNO | [5] |

| Molecular Weight | 157.60 g/mol | [5] |

| Appearance | Gray to brown solid | [10] |

| Melting Point | 50 °C | [10] |

| Boiling Point | 125 °C at 3 Torr | [10] |

| Density | 1.234 g/cm³ (Predicted) | [10] |

| pKa | 2.23 (Predicted) | [10] |

| Storage | Store under inert gas at 2-8 °C | [10] |

Table 2: Spectral Data for 2-Chloro-3-methoxyaniline

| Spectrum Type | Key Data | Source |

| Mass Spectrometry (MS) | Molecular ion peak (MH)⁺ at m/z 157.9 | [1][11] |

| Nuclear Magnetic Resonance (NMR) | While specific data for the 3-methoxy isomer is not detailed in the search results, spectra for related isomers like 2-chloro-5-methoxyaniline hydrochloride are available for comparison. | [12][13] |

| Infrared (IR) Spectroscopy | Spectral data for related methoxyanilines are available, which can provide reference for characteristic peaks. | [14] |

Synthesis of 2-Chloro-3-methoxyaniline

The primary synthetic route to 2-Chloro-3-methoxyaniline involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole.

Experimental Protocol: Reduction of 2-chloro-3-nitroanisole

This protocol is based on a general procedure found in the chemical literature.[1][11]

Reagents and Materials:

-

2-chloro-3-nitroanisole

-

Iron powder

-

Glacial acetic acid

-

Acetonitrile

-

Water

-

Sodium carbonate (solid)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitroanisole (1.0 equivalent) in a solvent mixture of glacial acetic acid and acetonitrile.

-

To this solution, add iron powder (4.0 equivalents).

-

Heat the reaction mixture to reflux and stir for approximately 3.5 hours.

-

Upon completion of the reaction (monitored by a suitable method like TLC), allow the mixture to cool and then dilute with water.

-

Carefully neutralize the mixture with solid sodium carbonate until the solution is basic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic extracts and wash with a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-3-methoxyaniline as a yellow oil.[1][11] The product can be used in the next step without further purification.[1][11]

Applications in Drug Development

2-Chloro-3-methoxyaniline is a crucial reactant in the synthesis of dual inhibitors targeting Casein Kinase 2 (CK2) and Pim kinases, both of which are implicated in cancer cell proliferation and survival.[2][10]

Role as a Scaffold for Kinase Inhibitors

The aniline moiety of 2-Chloro-3-methoxyaniline serves as a versatile scaffold for building more complex molecules. The amino group provides a reactive handle for various coupling reactions, allowing for the introduction of different pharmacophores to optimize binding affinity and selectivity for the target kinase.

Target Signaling Pathways: CK2 and Pim Kinases

Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and overexpressed in many cancers. It is a key regulator of numerous signaling pathways critical for cell growth, proliferation, and survival, including the Wnt/β-catenin, PI3K/Akt/mTOR, and JAK/STAT pathways.[15][16][17][18] By promoting the activity of these pathways, CK2 contributes to tumorigenesis.[16]

Pim Kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play a significant role in cell cycle progression and apoptosis.[19] Their expression is often upregulated in various cancers. The JAK/STAT pathway is a primary upstream regulator of Pim-1 transcription.[20] Pim-1 can phosphorylate several downstream targets, including the pro-apoptotic protein Bad, thereby inhibiting apoptosis and promoting cell survival.[21]

The development of dual inhibitors that target both CK2 and Pim kinases is a promising strategy in cancer therapy, and 2-Chloro-3-methoxyaniline provides a valuable starting point for the synthesis of such compounds.

References

- 1. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthonix, Inc > 113206-03-4 | 2-Chloro-3-methoxyaniline [synthonix.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmainfosource.com [pharmainfosource.com]

- 7. 2-Chloro-5-methoxyaniline 97 2401-24-3 [sigmaaldrich.com]

- 8. drughunter.com [drughunter.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Chloro-3-methoxyaniline CAS#: 113206-03-4 [m.chemicalbook.com]

- 11. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]

- 13. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR spectrum [chemicalbook.com]

- 14. Benzenamine, 2-methoxy- [webbook.nist.gov]

- 15. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review | MDPI [mdpi.com]

- 16. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PIM1 - Wikipedia [en.wikipedia.org]

- 20. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

An In-depth Technical Guide to 2-Chloro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methoxyaniline hydrochloride is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern makes it a valuable building block for targeted therapies, particularly in the development of kinase inhibitors for cancer treatment. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of targeted therapeutics, presenting data in a structured format for ease of reference.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Weight | 194.06 g/mol | [1] |

| Molecular Formula | C₇H₉Cl₂NO | [1] |

| Appearance | Not specified for hydrochloride; Free base is a yellow oil | [2] |

| Melting Point | Not specified for hydrochloride; Free base: Not specified | |

| Boiling Point | Not specified for hydrochloride; Free base: Not specified | |

| Solubility | Expected to be soluble in water | Inferred from similar compounds |

| Storage | Room temperature, dry, sealed | [1] |

Synthesis of 2-Chloro-3-methoxyaniline and its Hydrochloride Salt

The primary synthetic route to 2-Chloro-3-methoxyaniline involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole. The resulting free base can then be converted to the hydrochloride salt.

Experimental Protocol: Synthesis of 2-Chloro-3-methoxyaniline[2]

This protocol describes the synthesis of the free base, 2-Chloro-3-methoxyaniline, from 2-chloro-3-nitroanisole.

Materials:

-

2-chloro-3-nitroanisole

-

Iron powder

-

Glacial acetic acid

-

Acetonitrile

-

Water

-

Sodium carbonate (solid)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-3-nitroanisole (1.0 equivalent) in a mixture of glacial acetic acid and acetonitrile.

-

Add iron powder (approximately 4.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 3.5 hours.

-

Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), cool the mixture and dilute with water.

-

Neutralize the mixture by the careful addition of solid sodium carbonate until the solution is basic.

-

Extract the product into dichloromethane (3x).

-

Combine the organic extracts and wash with a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-methoxyaniline as a yellow oil.

-

The crude product can be used directly in the next step or purified further by chromatography if required.

Analysis:

-

Mass Spectrometry (MS): Expected [M+H]⁺ = 158.0

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Experimental Protocol: Preparation of this compound

This is a general procedure for the formation of a hydrochloride salt from the free amine.

Materials:

-

2-Chloro-3-methoxyaniline (crude or purified)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent)

Procedure:

-

Dissolve the crude or purified 2-Chloro-3-methoxyaniline in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of hydrogen chloride in an anhydrous solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Role in Drug Development: A Precursor to Kinase Inhibitors

2-Chloro-3-methoxyaniline is a valuable precursor for the synthesis of targeted therapies, notably dual inhibitors of Pim and CK2 kinases. These kinases are implicated in various cellular processes that are often dysregulated in cancer.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its expression is often upregulated in various cancers. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary upstream regulator of Pim-1 expression.

Caption: The JAK/STAT signaling pathway leading to Pim-1 kinase activation and its downstream effects.

CK2 Kinase Signaling Pathway

Casein Kinase 2 (CK2) is another ubiquitously expressed serine/threonine kinase that is constitutively active and involved in a wide array of cellular processes, including cell growth, proliferation, and survival. CK2 can modulate several key signaling pathways, making it an attractive target for cancer therapy.

References

Technical Guide: 2-Chloro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methoxyaniline hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its IUPAC name is 2-chloro-3-methoxyaniline;hydrochloride . This aromatic amine is particularly noted for its role as a precursor in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Chloro-3-methoxyaniline and its hydrochloride salt. Data for the hydrochloride salt is limited in publicly available resources; where unavailable, properties of the free aniline are provided as a reference.

| Property | Value | Source |

| IUPAC Name | 2-chloro-3-methoxyaniline;hydrochloride | - |

| CAS Number | 85893-87-4 (hydrochloride)[1] | [1] |

| Molecular Formula | C₇H₉Cl₂NO | [1] |

| Molecular Weight | 194.06 g/mol | [1][2] |

| Appearance | Yellow oil (free aniline) | [3] |

| Melting Point | Data not readily available (hydrochloride) | |

| Boiling Point | Data not readily available (hydrochloride) | |

| Solubility | Soluble in water (hydrochloride) | [4] |

| Mass Spectrum | Molecular ion peak (MH)+: 157.9 (free aniline) | [3] |

Synthesis and Experimental Protocols

2-Chloro-3-methoxyaniline is primarily synthesized through the reduction of 2-chloro-3-nitroanisole. The resulting free aniline can then be converted to its hydrochloride salt.

Protocol 1: Synthesis of 2-Chloro-3-methoxyaniline

This protocol details the synthesis of 2-chloro-3-methoxyaniline from 2-chloro-3-nitroanisole via iron powder reduction.[3]

Materials:

-

2-chloro-3-nitroanisole

-

Glacial acetic acid

-

Acetonitrile

-

Iron powder

-

Water

-

Sodium carbonate (solid)

-

Dichloromethane

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).

-

To this solution, add iron powder (1.64 g, 29.4 mmol).

-

Stir the reaction mixture under reflux conditions for 3.5 hours.

-

Upon completion, dilute the mixture with water (70 mL) and neutralize with solid sodium carbonate.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

Results: This procedure affords crude 2-chloro-3-methoxyaniline as a yellow oil with a reported yield of approximately 100%.[3] The product can be used in subsequent reactions without further purification. Purity analysis by HPLC has shown a purity of around 86%.[3]

Protocol 2: Preparation of this compound

This general protocol describes the conversion of an aniline to its hydrochloride salt.

Materials:

-

2-Chloro-3-methoxyaniline

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve the synthesized 2-chloro-3-methoxyaniline in a suitable solvent.

-

Slowly add a molar equivalent of concentrated hydrochloric acid while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The resulting solution can be boiled to dryness to obtain the crystalline hydrochloride salt.[5]

-

The product should be thoroughly dried, for instance, under a vacuum, to remove any excess HCl and water.[5]

Applications in Drug Development

2-Chloro-3-methoxyaniline is a valuable building block in medicinal chemistry, primarily for the synthesis of heterocyclic compounds.[1] A significant application is in the preparation of dual inhibitors of Casein Kinase 2 (CK2) and Pim kinases, which have shown antiproliferative activity against cancer cells.[3]

Dual CK2/Pim Kinase Inhibitors

CK2 and Pim kinases are serine/threonine kinases that are overexpressed in many cancers and are involved in cell proliferation, differentiation, and apoptosis.[6][7] Their simultaneous inhibition is a promising strategy for cancer therapy. 2-Chloro-3-methoxyaniline serves as a key starting material for the synthesis of pyrazolopyrimidine derivatives that act as dual inhibitors of these kinases.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-Chloro-3-methoxyaniline and its conversion to the hydrochloride salt.

Caption: Workflow for the synthesis of 2-Chloro-3-methoxyaniline and its hydrochloride salt.

CK2 and Pim Kinase Signaling Pathway in Cancer

This diagram depicts a simplified signaling pathway involving CK2 and Pim kinases in cancer cell proliferation and survival, highlighting key downstream effectors.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Chloro-4-methoxyaniline hydrochloride | C7H9Cl2NO | CID 24181151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]

- 4. 2-Chloroaniline hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of 2-Chloro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 2-Chloro-3-methoxyaniline hydrochloride. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on the theoretical underpinnings of its solubility and furnishes detailed, standardized experimental protocols for its empirical determination. Included are structured tables for data presentation, detailed methodologies for solubility assessment, and workflow diagrams to guide the experimental process. This guide is intended to be a foundational resource for professionals in research and drug development, enabling the systematic characterization of this compound's solubility for applications in chemical synthesis and pharmaceutical formulation.

Introduction

This compound is a substituted aniline derivative of interest in various chemical and pharmaceutical research areas. An understanding of its solubility is fundamental for its application, influencing everything from reaction kinetics and purification methods to its handling in formulation and its potential bioavailability in drug development. As a hydrochloride salt, its solubility is expected to be significantly influenced by pH.[1][2] This guide outlines the theoretical basis for its solubility and provides a robust framework for its empirical determination.

Physicochemical Properties

While specific experimental data for the hydrochloride salt is scarce, the properties of the parent compound, 2-Chloro-3-methoxyaniline, provide a basis for understanding its behavior.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2-Chloro-3-methoxyanilinium chloride | - |

| CAS Number | 2401-24-3 (Note: This CAS number has also been associated with the 2-chloro-5-methoxy isomer, caution is advised) | [3] |

| Molecular Formula | C₇H₉Cl₂NO | - |

| Molecular Weight | 194.06 g/mol | - |

| Parent Compound Name | 2-Chloro-3-methoxyaniline | [4] |

| Parent Compound CAS | 113206-03-4 | [4][5] |

| Parent Compound MW | 157.60 g/mol | [4] |

Theoretical Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups and its nature as a salt.

Mandatory Visualizations

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmainfosource.com [pharmainfosource.com]

- 4. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

Spectral Data Analysis of 2-Chloro-3-methoxyaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for 2-Chloro-3-methoxyaniline hydrochloride. Due to the limited availability of published experimental spectra for this specific salt, this document combines reported data for the free base with expert analysis to predict the spectral characteristics of the hydrochloride form. Detailed experimental protocols for acquiring NMR, IR, and MS data are also presented.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₇H₉Cl₂NO

-

Molecular Weight: 194.06 g/mol

-

CAS Number: Not available for the hydrochloride salt. (CAS for free base: 113206-03-4)

-

Structure:

Figure 1: Structure of 2-Chloro-3-methoxyaniline (free base)

Mass Spectrometry (MS) Data

Table 1: Mass Spectrometry Data for 2-Chloro-3-methoxyaniline

| Ion | Observed m/z |

| [M+H]⁺ | 157.9[1][2] |

M represents the molecular weight of the free base (157.60 g/mol ).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Experimental NMR spectra for this compound are not publicly available. The following tables present predicted ¹H and ¹³C NMR spectral data based on the structure and known substituent effects. The formation of the hydrochloride salt by protonation of the aniline nitrogen will lead to significant downfield shifts of the aromatic protons and the appearance of a broad signal for the -NH₃⁺ protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| Aromatic-H | 6.8 - 7.2 | m | - |

| Aromatic-H | 6.7 - 7.1 | m | - |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -NH₃⁺ | 8.0 - 10.0 | br s | - |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NH₃⁺ | 140 - 145 |

| C-Cl | 115 - 120 |

| C-OCH₃ | 155 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-H | 110 - 130 |

| -OCH₃ | 55 - 60 |

Infrared (IR) Spectroscopy Data (Predicted)

An experimental IR spectrum for this compound is not available. The predicted IR absorption bands are based on the functional groups present in the molecule. The most significant difference from the free base will be the appearance of strong N-H stretching and bending vibrations from the ammonium group.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | Strong, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong, multiple bands |

| C-O Stretch (Aryl ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Detailed Experimental Protocols

The following are detailed protocols for the acquisition of spectral data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. Complete dissolution is crucial.

-

Transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

-

Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

-

Insert the NMR tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Set the appropriate acquisition parameters, including spectral width, number of scans (typically 16-64 for ¹H, and more for ¹³C), and relaxation delay.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]

-

Place a portion of the powder into a pellet press.

-

Apply high pressure (several tons) to form a transparent or translucent pellet.[4][5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Data Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The instrument is typically operated in positive ion mode to detect the [M+H]⁺ ion of the free base.

-

The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Figure 2: NMR Spectroscopy Experimental Workflow.

Figure 3: IR Spectroscopy Experimental Workflow.

Figure 4: Mass Spectrometry Experimental Workflow.

References

- 1. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-3-methoxyaniline | 113206-03-4 [chemicalbook.com]

- 3. 2-Chloro-3-methoxyaniline | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webassign.net [webassign.net]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Rising Therapeutic Potential of 2-Chloro-3-methoxyaniline Hydrochloride Derivatives: A Technical Overview

For Immediate Release

Shanghai, China – December 28, 2025 – The landscape of modern drug discovery is continually evolving, with a significant focus on the synthesis and evaluation of novel small molecules that exhibit potent and selective biological activities. Among these, derivatives of 2-Chloro-3-methoxyaniline hydrochloride are emerging as a promising class of compounds with diverse therapeutic potential, particularly in oncology and neurodegenerative diseases. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.

The core structure of 2-chloro-3-methoxyaniline offers a versatile scaffold for chemical modification, enabling the development of compounds with a range of pharmacological properties. Researchers have successfully synthesized and tested numerous derivatives, revealing significant activities including anticancer, acetylcholinesterase inhibition, and antimicrobial effects. This document summarizes the key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding and further exploration of this chemical space.

Quantitative Analysis of Biological Activity

The biological evaluation of 2-Chloro-3-methoxyaniline derivatives has yielded promising quantitative data, particularly in the realms of anticancer and neuroprotective activities. The following tables summarize the key findings from various studies, providing a comparative overview of the potency of different derivatives.

Table 1: Anticancer Activity of 2-Chloro-3-methoxyaniline Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 49 | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | IC50 | 0.35 | [1] |

| Caco-2 (Colorectal) | IC50 | 0.54 | [1] | ||

| PANC-1 (Pancreatic) | IC50 | >1.0 | [1] | ||

| SMMC-7721 (Liver) | IC50 | >1.0 | [1] | ||

| AGS (Gastric) | IC50 | >1.0 | [1] | ||

| Neocryptolepine | Indoloquinoline (Reference) | HCT116 (Colorectal) | IC50 | ~5.95 | [1] |

| 2h | Thiazolidinone | MOLT-4 (Leukemia) | GI50 | < 0.01 | [2] |

| SR (Leukemia) | GI50 | < 0.01 | [2] | ||

| SW-620 (Colon) | GI50 | < 0.01 | [2] | ||

| SF-539 (CNS) | GI50 | < 0.01 | [2] | ||

| SK-MEL-5 (Melanoma) | GI50 | 0.02 | [2] | ||

| Average (60 cell lines) | GI50 | 1.57 | [2] | ||

| Average (60 cell lines) | TGI | 13.3 | [2] | ||

| Average (60 cell lines) | LC50 | 65.0 | [2] | ||

| 2f | Thiazolidinone | Average (60 cell lines) | GI50 | 2.80 | [2] |

| Average (60 cell lines) | TGI | 32.3 | [2] | ||

| Average (60 cell lines) | LC50 | 80.8 | [2] |

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives

| Compound ID | Derivative Class | Activity Metric | Value (µM) | Reference |

| CHP4 | 2-chloro-3-hydrazinopyrazine | IC50 | 3.76 | [3] |

| CHP5 | 2-chloro-3-hydrazinopyrazine | IC50 | 4.2 | [3] |

| Donepezil | Reference Drug | IC50 | 0.53 | [3] |

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of certain 2-Chloro-3-methoxyaniline derivatives has been linked to the modulation of critical cellular signaling pathways. For instance, Compound 49, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by targeting the PI3K/AKT/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of findings in drug discovery. Below are protocols for key experiments cited in the literature concerning 2-Chloro-3-methoxyaniline derivatives.

Synthesis of 2-Chloro-3-methoxyaniline

The parent compound, 2-chloro-3-methoxyaniline, is a critical starting material for the synthesis of its various derivatives. A common synthetic route involves the reduction of 2-chloro-3-nitroanisole.

Procedure:

-

2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) is dissolved in a solvent mixture of glacial acetic acid (19 mL) and either acetonitrile or ethanol (19 mL).[4]

-

To this solution, iron powder (1.64 g, 29.4 mmol) is added.[4]

-

The reaction mixture is stirred under reflux conditions for 3.5 hours.[4]

-

After completion, the mixture is diluted with water (70 mL) and neutralized with solid sodium carbonate (Na2CO3).[4]

-

The product is then extracted with dichloromethane (3 x 150 mL).[4]

-

The combined organic extracts are washed with saturated brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo to yield the crude product as a yellow oil.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Procedure:

-

Cells in the logarithmic growth phase are seeded in 96-well plates at a density of 1 x 10^4 cells/well (100 µL) and incubated overnight at 37 °C.[1]

-

The cells are then exposed to various concentrations of the test compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µM for Compound 49) for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

Following incubation with the compound, 10 µL of MTT solution (5 mg/mL in PBS, pH 7.2) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.[1]

-

The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

-

The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[1]

-

Cell viability is calculated using the formula: Cell Viability (%) = 100% × (Absorbance of sample / Absorbance of control).[1]

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with demonstrated biological activities against cancer and neurodegenerative disorders. The data presented herein highlights the potential of these molecules as scaffolds for the development of novel therapeutics. The indolo[2,3-b]quinoline derivative, Compound 49, shows remarkable and selective cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR pathway.[1] Furthermore, the emergence of 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors opens up new avenues for the treatment of Alzheimer's disease.[3]

Future research should focus on the synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR). Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Additionally, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. The continued exploration of 2-Chloro-3-methoxyaniline derivatives holds significant promise for the discovery of next-generation therapies for a variety of human diseases.

References

- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: Synthesis of Novel Kinase Inhibitors Using 2-Chloro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors utilizing 2-Chloro-3-methoxyaniline hydrochloride as a key building block. This starting material is a versatile precursor for generating libraries of kinase inhibitors, particularly those targeting oncogenic pathways. The protocols outlined below focus on a representative synthesis of a substituted pyrimidine-based kinase inhibitor, a common scaffold in clinically approved drugs.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery. Substituted anilines are a cornerstone in the synthesis of these inhibitors, often forming a key interaction with the hinge region of the kinase ATP-binding site. This compound offers a unique substitution pattern that can be exploited to achieve high potency and selectivity against various kinase targets. The chloro and methoxy groups can influence binding affinity, solubility, and metabolic stability.[1]

This document details the synthesis of a potential kinase inhibitor via a nucleophilic aromatic substitution reaction, a common and effective strategy for constructing kinase inhibitor scaffolds.[2] The target molecule, N-(2-chloro-3-methoxyphenyl)-4-aminopyrimidine, serves as a representative example.

Key Applications

-

Scaffold for Kinase Inhibitor Libraries: this compound can be used to generate a diverse range of kinase inhibitors by reacting it with various heterocyclic electrophiles.

-

Structure-Activity Relationship (SAR) Studies: The chloro and methoxy substituents provide distinct electronic and steric properties, making this reagent valuable for probing the SAR of novel inhibitor series.

-

Development of Inhibitors for Various Kinases: Aniline derivatives are key components of inhibitors targeting a wide range of kinases, including but not limited to Casein Kinase 2 (CK2), Pim kinases, and Src family kinases.[3][4]

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-3-methoxyphenyl)-4-aminopyrimidine

This protocol describes the synthesis of a representative kinase inhibitor scaffold via a nucleophilic aromatic substitution reaction between this compound and 4-chloropyrimidine.

Materials:

-

This compound

-

4-Chloropyrimidine

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

To a solution of this compound (1.0 eq) in n-butanol, add 4-chloropyrimidine (1.1 eq) and DIPEA (2.5 eq).

-

Stir the reaction mixture at reflux (approximately 117°C) for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product, N-(2-chloro-3-methoxyphenyl)-4-aminopyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay.

Materials:

-

Synthesized inhibitor compound

-

Target kinase

-

Kinase substrate (e.g., a generic peptide or protein)

-

ATP

-

Kinase assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor compound in the kinase assay buffer.

-

In a white, opaque microplate, add the kinase, the inhibitor dilution (or vehicle control), and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes representative inhibitory activities of kinase inhibitors derived from substituted anilines against various kinases. These values are provided for comparative purposes to indicate the potential potency of compounds synthesized using this compound.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2,6-disubstituted purine | Bcr-Abl | 70 | [5] |

| 2,6,9-trisubstituted purine | BTK | 410 | [5] |

| 2,6,9-trisubstituted purine | FLT3-ITD | 380 | [5] |

| 4-anilinoquinoline | c-Src | <100 | [4] |

Visualizations

Caption: General workflow for the synthesis of the target kinase inhibitor.

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize new chemical entities with potential therapeutic applications in oncology and other diseases driven by aberrant kinase signaling. The straightforward synthetic accessibility and the potential for diverse functionalization make this an attractive scaffold for further exploration in drug discovery programs.

References

- 1. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloro-3-methoxyaniline Hydrochloride in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-chloro-3-methoxyaniline hydrochloride as a versatile starting material in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. While direct literature examples utilizing the hydrochloride salt are limited, the free base, 2-chloro-3-methoxyaniline, is a key precursor. The hydrochloride salt can typically be used interchangeably by in-situ neutralization or by conversion to the free base prior to the reaction.

Introduction

2-Chloro-3-methoxyaniline is a substituted aniline that serves as a valuable building block for the construction of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring a chloro group and a methoxy group on the aromatic ring, allows for the regioselective synthesis of complex molecules. These substituents can influence the electronic properties and reactivity of the aniline, as well as provide handles for further functionalization, making it an attractive starting material for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This document outlines synthetic strategies and detailed protocols for the preparation of quinolines, benzodiazepines, and acridones using this precursor.

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. Several classical methods can be employed for the synthesis of quinoline derivatives from anilines, such as the Combes, Skraup-Doebner-von Miller, and Friedländer syntheses.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a substituted quinoline.[2][3] The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular electrophilic cyclization and dehydration.

Logical Workflow for Combes Quinoline Synthesis

Caption: General workflow of the Combes quinoline synthesis.

Experimental Protocol: Synthesis of 8-Chloro-7-methoxy-2,4-dimethylquinoline

This protocol is a representative example based on the general principles of the Combes synthesis.

Materials:

-

2-Chloro-3-methoxyaniline (or its hydrochloride salt)

-

Acetylacetone

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

If starting with this compound, neutralize it by dissolving in water and adding a saturated solution of sodium bicarbonate until the solution is basic. Extract the free aniline with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

-

In a round-bottom flask, dissolve 2-chloro-3-methoxyaniline (1.0 eq) in ethanol.

-

Add acetylacetone (1.1 eq) to the solution and stir at room temperature for 30 minutes.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 8-chloro-7-methoxy-2,4-dimethylquinoline.

Quantitative Data (Hypothetical):

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloro-3-methoxyaniline | Acetylacetone | H₂SO₄ | Ethanol | Reflux | 3 | 75-85 |

Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. A common synthetic route involves the condensation of an o-phenylenediamine with a ketone or an α-halo ketone. While 2-chloro-3-methoxyaniline is not an o-phenylenediamine, it can be a precursor to one through further functionalization, or it can be used in multi-step syntheses to build the benzodiazepine core. A plausible approach involves the reaction with a glycine derivative followed by cyclization.

Logical Workflow for a Multi-step Benzodiazepine Synthesis

Caption: A potential multi-step pathway to benzodiazepines.

Experimental Protocol: Synthesis of a 7-Chloro-8-methoxy-1,4-benzodiazepine derivative (Illustrative)

This protocol outlines a general, multi-step approach.

Step 1: Acylation

-

Dissolve 2-chloro-3-methoxyaniline (1.0 eq) in a suitable aprotic solvent like dichloromethane.

-

Add a base such as triethylamine (1.2 eq).

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude N-(2-chloro-3-methoxyphenyl)-2-chloroacetamide.

Step 2: Amination

-

Dissolve the crude product from Step 1 in a suitable solvent like ethanol.

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

-

Heat the reaction in a sealed tube at 80-100 °C for 12-24 hours.

-

Cool the reaction, evaporate the solvent, and purify the residue to obtain N-(2-chloro-3-methoxyphenyl)-2-aminoacetamide.

Step 3: Cyclization

-

The final cyclization to the benzodiazepine ring can be achieved under various conditions, often requiring a second carbonyl component and a catalyst. A specific protocol would depend on the desired final structure.

Quantitative Data (Hypothetical):

| Step | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-3-methoxyaniline, Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 - RT | 4 | 90 |

| 2 | N-(2-chloro-3-methoxyphenyl)-2-chloroacetamide | Ammonia | Ethanol | 100 | 24 | 60 |

Synthesis of Acridones

Acridone and its derivatives are an important class of heterocyclic compounds with applications as dyes, fluorescent materials, and pharmaceuticals, exhibiting anticancer and antiviral activities. A common method for acridone synthesis is the Ullmann condensation, which involves the coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization. Alternatively, the Bernthsen acridine synthesis condenses a diarylamine with a carboxylic acid in the presence of a Lewis acid.

Ullmann Condensation Route

In this approach, 2-chloro-3-methoxyaniline would first be coupled with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) in an Ullmann condensation to form a diphenylamine-2'-carboxylic acid intermediate. Subsequent acid-catalyzed cyclization yields the acridone.

Logical Workflow for Ullmann-based Acridone Synthesis

Caption: Ullmann condensation pathway to acridone derivatives.

Experimental Protocol: Synthesis of 1-Chloro-2-methoxyacridone

This protocol is a representative example based on the general principles of the Ullmann condensation and subsequent cyclization.

Step 1: Ullmann Condensation

-

In a round-bottom flask, combine 2-chloro-3-methoxyaniline (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide and 1,10-phenanthroline.

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 120-140 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, pour it into water, and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 2-((2-chloro-3-methoxyphenyl)amino)benzoic acid.

Step 2: Cyclization

-

Add the crude product from Step 1 to concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture to 100-120 °C for 1-2 hours.

-

Carefully pour the hot mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and then with a sodium bicarbonate solution to remove any remaining acid.

-

Dry the solid and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 1-chloro-2-methoxyacridone.

Quantitative Data (Hypothetical):

| Step | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-3-methoxyaniline, 2-Chlorobenzoic acid | CuI, 1,10-Phenanthroline, K₂CO₃ | DMF | 130 | 18 | 65 |

| 2 | 2-((2-chloro-3-methoxyphenyl)amino)benzoic acid | H₂SO₄ | - | 110 | 1.5 | 85 |

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and workflows presented here for the synthesis of quinolines, benzodiazepines, and acridones provide a foundation for researchers to explore the rich chemistry of this starting material. The chloro and methoxy substituents offer opportunities for fine-tuning the electronic and steric properties of the final products, as well as for subsequent chemical modifications, making this compound a key asset in the design and development of novel therapeutic agents. Further exploration of different reaction conditions and derivatization strategies is encouraged to expand the library of accessible heterocyclic scaffolds.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a wide variety of amine coupling partners. Its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods have made it an indispensable tool in medicinal chemistry and materials science.[3][4]

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Chloro-3-methoxyaniline hydrochloride. As a hydrochloride salt, this substrate requires careful consideration of the base used in the reaction to ensure the free amine is available for the catalytic cycle. The electronic and steric properties of the substituted aniline, featuring an electron-donating methoxy group and an ortho-chloro substituent, also influence the choice of catalyst, ligand, and reaction conditions for optimal results.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway that begins with an active Pd(0) species. The key steps of the mechanism are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the 2-Chloro-3-methoxyaniline, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step yields the desired N-arylated product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The efficiency of this catalytic cycle is highly dependent on the judicious selection of the palladium precursor, ligand, base, and solvent system.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of 2-Chloro-3-methoxyaniline with various amines. These conditions are based on established protocols for similar electron-rich and sterically hindered aryl chlorides and serve as a guide for reaction optimization.

Table 1: Reaction Conditions for the Amination of this compound with Primary Amines

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (3.0) | Toluene | 100 | 12-18 | 85-95 |

| Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (3.5) | Dioxane | 110 | 18-24 | 75-85 |

| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | NaOtBu (3.0) | Toluene | 100 | 12-18 | 80-90 |

Table 2: Reaction Conditions for the Amination of this compound with Secondary Amines

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ (2.0) | XPhos (4.0) | NaOtBu (3.0) | Toluene | 100 | 8-12 | 90-98 |

| Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | NaOtBu (3.0) | Toluene | 90 | 10-16 | 88-96 |

| N-Methylaniline | Pd₂(dba)₃ (1.5) | Josiphos (3.0) | K₃PO₄ (3.5) | Dioxane | 110 | 18-24 | 70-80 |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure using a Pd₂(dba)₃/Biarylphosphine Ligand System with a Strong Base

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) (0.03 mmol, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (3.0 mmol, 3.0 equiv.)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add the this compound and the amine to the flask.

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: General Procedure using a Pd(OAc)₂/Josiphos-type Ligand System with a Weaker Base

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Amine (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

-

Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.5 mmol, 3.5 equiv.)

-

Anhydrous Dioxane (5 mL)

-

Schlenk flask or glovebox

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add the this compound and the amine to the flask.

-

Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Chloro-3-methoxyaniline hydrochloride as a key building block. This versatile reaction enables the synthesis of a wide array of 2-amino-3-methoxy-biphenyl derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for the Suzuki coupling of electron-rich chloroanilines and provide a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester. This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.

This compound is a valuable starting material for the synthesis of various bioactive molecules. The presence of the chloro, methoxy, and amino groups provides multiple points for further functionalization, making it an attractive building block for creating diverse chemical libraries. The Suzuki coupling at the chloro position allows for the introduction of various aryl and heteroaryl substituents, leading to the formation of substituted biphenyl structures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (2-Chloro-3-methoxyaniline) to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Reaction Parameters

The success of a Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. Due to the electron-donating nature of the amino and methoxy groups, the C-Cl bond of 2-Chloro-3-methoxyaniline is less reactive than in electron-deficient aryl chlorides. Therefore, the choice of a suitable catalytic system is crucial for achieving good yields.

Data Presentation: Representative Reaction Components and Conditions

| Component | Examples | Role in Reaction | Key Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. | Catalyst loading typically ranges from 1-5 mol%. The choice can influence reaction efficiency. |

| Ligand | Buchwald ligands (e.g., SPhos, XPhos, RuPhos), PPh₃ | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | Bulky, electron-rich phosphine ligands are often effective for coupling unreactive aryl chlorides.[1] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. | The choice and stoichiometry of the base can significantly impact the reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF, Ethanol/Water mixtures | Solubilizes reactants and facilitates the reaction. | The choice of solvent can influence reaction temperature and catalyst performance. |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | Provides the coupling partner. | The purity and stability of the boronic acid are important for obtaining high yields. |

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with an arylboronic acid. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Note on the Starting Material: this compound is a salt. To use it in the Suzuki coupling reaction, it should be neutralized to the free aniline, or a sufficient amount of base should be used to both neutralize the hydrochloride and facilitate the catalytic cycle. The protocols below assume the use of the hydrochloride salt with an appropriate amount of base.

Protocol A: General Procedure using a Buchwald Ligand System

This protocol is recommended for achieving good yields with the relatively unreactive 2-Chloro-3-methoxyaniline. Buchwald ligands are known to be effective for challenging cross-coupling reactions.[1]

Materials: